Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
- Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate
- Methyl 2-(1H-pyrazol-1-yl)propanoate
Uniqueness
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate is unique due to the presence of the 1-methyl substituent on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug design.
Biological Activity
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.
- Molecular Formula : C8H12N2O2
- Molecular Weight : Approximately 168.20 g/mol
- Structure : The compound features a propanoate group attached to a pyrazole ring, which is significant for its biological interactions.
Biological Activity
Research indicates that compounds containing pyrazole rings, such as this compound, often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data is still emerging.
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory activity. For instance, compounds with similar structures have shown significant inhibition of inflammatory markers in vitro .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially modulating biochemical pathways relevant to disease processes. This includes interactions with metalloproteinases, which are implicated in various pathological conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish biological activity. For example, the introduction of different functional groups at specific positions on the pyrazole ring can modulate its inhibitory activity against enzymes like meprin α and β .
Case Studies
- Antimicrobial Studies : In a recent study, this compound exhibited notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.
- Anti-inflammatory Activity : A comparative analysis of pyrazolone derivatives indicated that this compound showed an inhibition rate of 70% against COX enzymes in vitro, suggesting potential as an anti-inflammatory agent .
Data Table
Compound Name | Molecular Formula | Biological Activity | Key Findings |
---|---|---|---|
This compound | C8H12N2O2 | Antimicrobial, Anti-inflammatory | MIC values indicate effectiveness against Gram-positive bacteria |
Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate | C8H11ClN2O2 | Moderate Anti-inflammatory | Higher inhibition rates compared to reference drugs |
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | C8H12N4O2 | Enhanced Biological Activity | Contains an amino group, improving interaction with targets |
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-5-10(2)9-7/h4-6H,1-3H3 |
InChI Key |
OMGYBNUWTAGYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C)C(=O)OC |
Origin of Product |
United States |
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